9,9-Dichloro-9-silafluorene

Vue d'ensemble

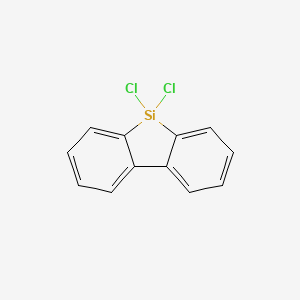

Description

9,9-Dichloro-9-silafluorene is an organosilicon compound with the molecular formula C12H8Cl2Si. It is a derivative of silafluorene, where two chlorine atoms are attached to the silicon atom. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dichloro-9-silafluorene typically involves the reaction of silicon tetrachloride (SiCl4) with 2,2’-dilithiobiphenyl. The reaction proceeds under controlled conditions to yield this compound as a colorless solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using silicon tetrachloride and biphenyl derivatives under optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 9,9-Dichloro-9-silafluorene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or alkyl lithium compounds are commonly used for substitution reactions.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Major Products Formed:

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Organosilicon Compounds

9,9-Dichloro-9-silafluorene serves as a precursor for synthesizing various organosilicon compounds and polymers. Its ability to modify the π-conjugation system allows for the creation of materials with tailored electronic and optical properties.

| Compound | Application | Notes |

|---|---|---|

| Silafluorene Derivatives | Fluorescent materials | High stability against light and chemical agents |

| Polymers | High-performance materials | Useful in optoelectronic devices |

Industrial Applications

In industry, this compound is utilized in producing high-performance materials such as sensors and optoelectronic devices. Its unique properties make it suitable for applications requiring stability and efficiency in electronic performance.

| Industry | Application | Benefits |

|---|---|---|

| Optoelectronics | Hole transport materials | High thermal stability |

| Sensors | Chemical sensors | Enhanced sensitivity due to unique reactivity |

Photophysical Properties

The compound exhibits interesting photophysical characteristics, including fluorescence that varies significantly between solution and solid states. For example:

- In solution: Quantum yields range from

- In solid state: Quantum yields can reach with fluorescence maxima between 377–390 nm.

These properties make it an attractive candidate for applications in fluorescence-based technologies.

Comparison with Related Compounds

The presence of chlorine atoms in this compound imparts distinct reactivity compared to similar compounds like 9,9-Dihydroxy-9-silafluorene or 9,9-Diphenyl-9-silafluorene. The following table summarizes key differences:

| Compound | Structural Feature | Reactivity |

|---|---|---|

| This compound | Chlorine-substituted | Enhanced electrophilicity |

| 9,9-Dihydroxy-9-silafluorene | Hydroxyl-substituted | Lower electrophilic character |

| 9,9-Diphenyl-9-silafluorene | Phenyl-substituted | Different optical properties |

Mécanisme D'action

The mechanism of action of 9,9-Dichloro-9-silafluorene primarily involves its ability to undergo substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity is attributed to the electron-withdrawing nature of the chlorine atoms, which makes the silicon center more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific functional groups introduced during these reactions .

Comparaison Avec Des Composés Similaires

- 9,9-Dihydroxy-9-silafluorene

- 9,9-Dialkyl-9-silafluorene

- 9,9-Diphenyl-9-silafluorene

Comparison: 9,9-Dichloro-9-silafluorene is unique due to the presence of chlorine atoms, which impart distinct reactivity compared to its hydroxyl, alkyl, or phenyl-substituted counterparts. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .

Activité Biologique

9,9-Dichloro-9-silafluorene is a compound that has garnered attention in the field of materials science and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, biological effects, and applications based on recent research findings.

Synthesis and Properties

The synthesis of this compound typically involves cohydrolysis and condensation reactions. The compound exhibits interesting photophysical properties, including fluorescence characteristics that vary significantly between solution and solid states. For example, it has been reported to have low quantum yields in solution (Φ_fl = 0.01–0.18) but high solid-state quantum yields (Φ_fl = 0.65–0.78) with fluorescence maxima ranging from 377–390 nm in solid form .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, related silafluorene derivatives have shown effectiveness against various microbial strains. A comparative analysis of silafluorene derivatives demonstrated that the introduction of different substituents can significantly enhance their antimicrobial properties .

| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moderate | TBD |

| Related Silafluorene Derivative | High | TBD |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while certain concentrations may exhibit cytotoxic effects on cancer cell lines, further research is necessary to establish a clear dose-response relationship and to identify potential therapeutic windows .

Case Studies

- Case Study on Antimicrobial Effects : A study investigated the antimicrobial activity of silafluorene derivatives against multidrug-resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with specific silafluorene compounds, highlighting their potential as novel antimicrobial agents .

- Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed variable responses based on concentration and exposure time, suggesting that while some derivatives may be effective against cancer cells, they also pose risks at higher doses .

Propriétés

IUPAC Name |

5,5-dichlorobenzo[b][1]benzosilole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2Si/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQURIBNOAPIFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[Si]2(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347269 | |

| Record name | 9,9-Dichloro-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18030-58-5 | |

| Record name | 9,9-Dichloro-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.